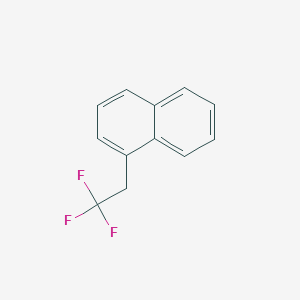

1-(2,2,2-Trifluoroethyl)naphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3/c13-12(14,15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNQRMSPLBWPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558634 | |

| Record name | 1-(2,2,2-Trifluoroethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123228-02-4 | |

| Record name | 1-(2,2,2-Trifluoroethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of 1 2,2,2 Trifluoroethyl Naphthalene

Quantum Mechanical Approaches for Electronic Structure Elucidation

The electronic structure of a molecule dictates its reactivity, stability, and physical properties. Quantum mechanical methods are the cornerstone of modern computational chemistry, offering a spectrum of approaches to approximate solutions to the Schrödinger equation for complex molecules like 1-(2,2,2-trifluoroethyl)naphthalene.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods for studying medium to large molecular systems, including fluorinated aromatic compounds. researchgate.nettennessee.edu DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy.

For fluorinated aromatic systems, DFT methods are widely used to optimize molecular geometries, calculate vibrational frequencies, and predict electronic properties. tennessee.edu Hybrid functionals, such as B3LYP, which incorporate a portion of the exact Hartree-Fock exchange, have proven to be particularly effective. tennessee.edunih.gov These are often paired with Pople-style basis sets like 6-31G(d,p) or correlation-consistent basis sets like cc-pVDZ to provide reliable results for molecular structure and properties. tennessee.edunih.gov DFT is also well-suited for studying substituent effects, making it an ideal tool for analyzing how the 2,2,2-trifluoroethyl group modifies the electronic landscape of the naphthalene (B1677914) ring. nih.govresearchgate.net

Beyond DFT, other quantum mechanical methods play important roles in molecular characterization. These can be broadly categorized into ab initio and semi-empirical methods.

Ab Initio Methods: The term "ab initio," meaning "from the beginning," refers to methods that compute solutions to the Schrödinger equation without using experimental data for parametrization, relying only on fundamental physical constants. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory fall into this category. While computationally demanding, these methods provide a systematic way to approach the exact solution, with accuracy generally increasing with the complexity of the method and the size of the basis set. libretexts.orgnih.gov They are often used to benchmark the performance of more cost-effective methods like DFT for specific molecular systems. libretexts.org

Semi-Empirical Methods: In contrast, semi-empirical methods simplify the complex calculations of ab initio approaches by incorporating parameters derived from experimental data. scribd.comnumberanalytics.com Methods like AM1 and PM3 are significantly faster than DFT or ab initio calculations, allowing for the study of very large molecular systems or extensive conformational sampling. numberanalytics.comacs.org However, their accuracy is dependent on the quality of the parametrization for the specific types of molecules being studied. scribd.com They can be useful for initial explorations of potential energy surfaces or for qualitative predictions, which can then be refined using higher-level DFT or ab initio calculations. libretexts.orgscribd.com

Electronic Structure Analysis and Substituent Effects on the Naphthalene Core

The introduction of the 2,2,2-trifluoroethyl group at the 1-position of naphthalene significantly perturbs the electronic structure of the parent aromatic system. Computational analysis can quantify these changes.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. aimspress.com The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. aimspress.comnih.gov

For the parent naphthalene molecule, the HOMO-LUMO gap has been computationally determined using DFT to be around 4.75 eV. samipubco.com The 2,2,2-trifluoroethyl group is strongly electron-withdrawing. Consequently, its attachment to the naphthalene ring is expected to lower the energies of both the HOMO and LUMO. This stabilization occurs because the electron-withdrawing group pulls electron density from the aromatic system. The magnitude of this shift provides insight into the electronic influence of the substituent. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and polarizability. nih.gov

Table 1: Representative Frontier Orbital Energies (Calculated) Note: These are representative values. Actual calculated energies depend on the specific computational method and basis set.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene | ~ -6.1 | ~ -1.35 | ~ 4.75 |

This table presents typical calculated values for naphthalene to provide a baseline for understanding the effects of substitution. samipubco.com

The charge distribution within a molecule provides a map of its electrostatic potential and polarity. Naphthalene, due to its D2h symmetry, is a nonpolar molecule with a dipole moment of zero. nist.gov The introduction of the 2,2,2-trifluoroethyl substituent at the 1-position breaks this symmetry and introduces a significant dipole moment. libretexts.org

The high electronegativity of the three fluorine atoms creates a strong partial negative charge (δ-) on the fluorine atoms and a corresponding partial positive charge (δ+) on the carbon atom of the trifluoromethyl group. This polarization induces a dipole moment with the negative end oriented towards the trifluoroethyl group. Computational methods can calculate the magnitude and direction of this dipole moment and visualize the charge distribution through molecular electrostatic potential (MEP) maps. These maps show regions of negative potential (electron-rich) and positive potential (electron-poor), highlighting the sites most susceptible to electrophilic or nucleophilic attack. nih.gov

Table 2: Dipole Moment Comparison

| Compound | Symmetry | Dipole Moment (Debye) |

|---|---|---|

| Naphthalene | D2h | 0 D nist.gov |

The electronic influence of a substituent is typically described by its inductive and resonance effects.

Inductive Effect (σ-effect): This effect is transmitted through the sigma (σ) bond framework and is related to the electronegativity of the atoms. The trifluoroethyl group, and particularly the trifluoromethyl (-CF3) moiety, is a very strong electron-withdrawing group due to the high electronegativity of fluorine. nih.gov This results in a powerful negative inductive effect (-I), pulling electron density away from the naphthalene ring.

Resonance Effect (π-effect): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. While a single fluorine atom attached to an aromatic ring can act as a weak π-donor through its lone pairs, perfluoroalkyl groups like trifluoromethyl are considered to have a negligible resonance effect. nih.gov

Computational methods, such as Natural Bond Orbital (NBO) analysis, can be used to quantify these effects by examining charge transfer interactions between the orbitals of the naphthalene ring and the substituent. The analysis for this compound would be expected to confirm a dominant, strongly electron-withdrawing inductive effect and a minimal resonance contribution from the 2,2,2-trifluoroethyl group. nih.govresearchgate.net

Conformational Analysis and Energetic Landscapes of the Trifluoroethyl Moiety

The conformational landscape of this compound is primarily dictated by the rotation around the C1-Cα and Cα-Cβ single bonds of the trifluoroethyl substituent. Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface and identifying stable conformers and the energy barriers between them. nist.govnih.gov The study of the conformational preferences of related α-halogenated ketones suggests that the interplay of steric and electronic effects governs the most stable arrangements. nih.gov For instance, in α-fluoroacetophenone, conformations that minimize the repulsion between the fluorine lone pairs and the carbonyl π-system are favored. nih.gov

In this compound, the bulky trifluoromethyl group and the naphthalene ring create significant steric hindrance. The rotation of the trifluoroethyl group is therefore expected to have a defined energetic profile with distinct minima and transition states. The most stable conformers would likely position the trifluoromethyl group to minimize steric clash with the peri-hydrogen on the C8 position of the naphthalene ring. The energetic landscape is characterized by rotational barriers that can be computationally determined, providing insight into the flexibility of the molecule at different temperatures. rsc.org

Computational Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting the spectroscopic parameters of molecules, which can then be compared with experimental data for structure verification.

Theoretical ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants

For 2-(3,3,3-trifluoropropyl)naphthalene, the experimental NMR data in CDCl₃ is as follows:

¹H NMR (400 MHz): δ 7.82 (m, 3H), 7.66 (m, 1H), 7.48 (m, 2H), 7.34 (m, 1H), 3.06 (m, 2H), 2.50 (m, 2H). nih.gov

¹³C NMR (100 MHz): δ 136.4, 133.6, 132.3, 128.4, 127.7, 127.5, 126.7 (q, J = 275.1 Hz), 126.6, 126.5, 126.3, 125.7, 35.6 (q, J = 27.9 Hz), 28.4 (q, J = 3.2 Hz). nih.gov

¹⁹F NMR (376 MHz): δ -66.5 (t, J = 10.5 Hz). nih.gov

For this compound, the chemical shifts would be expected to differ due to the change in the substitution pattern on the naphthalene ring. The protons and carbons of the naphthalene moiety in the 1-substituted isomer would experience different shielding and deshielding effects compared to the 2-substituted isomer. The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment, and while it would likely remain in a similar region, the precise value and coupling constants would be unique to the 1-isomer. nih.govnih.gov Computational methods like DFT can be employed to calculate these chemical shifts and coupling constants, providing a theoretical spectrum for comparison. acs.orgniscpr.res.in

Table 1: Experimental NMR Data for 2-(3,3,3-Trifluoropropyl)naphthalene nih.gov

| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (Hz) |

| ¹H | 7.82, 7.66, 7.48, 7.34, 3.06, 2.50 | m |

| ¹³C | 136.4, 133.6, 132.3, 128.4, 127.7, 127.5, 126.7, 126.6, 126.5, 126.3, 125.7, 35.6, 28.4 | q, J = 275.1 Hz; q, J = 27.9 Hz; q, J = 3.2 Hz |

| ¹⁹F | -66.5 | t, J = 10.5 Hz |

Vibrational Frequency Analysis for Infrared (IR) Spectroscopy Correlation

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are commonly used to predict these vibrational frequencies and their corresponding intensities. nih.govresearchgate.net For the parent molecule, naphthalene, extensive experimental and theoretical vibrational data are available. nih.govnist.govmdpi.com

For 2-(3,3,3-trifluoropropyl)naphthalene, the experimental IR data shows characteristic bands at 2978, 2867, 1793, 1716, 1698, 1684, 1653, 1616, 1558, 1507, 1456, 1438, 1382, and 1306 cm⁻¹. nih.gov The introduction of the trifluoroethyl group at the 1-position of the naphthalene ring would lead to a unique IR spectrum. The C-F stretching and bending vibrations of the trifluoromethyl group would give rise to strong absorption bands, typically in the 1000-1400 cm⁻¹ region. Computational vibrational analysis of this compound would allow for the assignment of these bands and a detailed correlation with a hypothetical experimental spectrum. chemrevlett.com

Table 2: Selected Experimental IR Bands for 2-(3,3,3-Trifluoropropyl)naphthalene nih.gov

| Wavenumber (cm⁻¹) |

| 2978 |

| 2867 |

| 1793 |

| 1716 |

| 1698 |

| 1684 |

| 1653 |

| 1616 |

| 1558 |

| 1507 |

| 1456 |

| 1438 |

| 1382 |

| 1306 |

Mechanistic Predictions for Reactions Involving this compound

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states.

Transition State Theory and Reaction Pathway Elucidation

Transition State Theory (TST) is a fundamental concept used to understand and predict the rates of chemical reactions. nih.govnih.gov It posits that a reaction proceeds from reactants to products through a high-energy intermediate known as the activated complex or transition state. nih.govnih.gov The elucidation of reaction pathways involves locating these transition states on the potential energy surface. rsc.org

Synthetic Methodologies for 1 2,2,2 Trifluoroethyl Naphthalene and Analogous Structures

Strategies for Direct Trifluoroethylation of Aromatic Systems

Direct trifluoroethylation via C-H activation is an atom-economical approach that avoids the pre-functionalization of the aromatic substrate. Methodologies have been developed using transition metal catalysis, radical chemistry, and polar reaction pathways.

Palladium-catalyzed C-H activation has become a powerful tool for the direct installation of functional groups onto aromatic rings. researchgate.netnih.gov This approach often utilizes a directing group on the aromatic substrate to achieve high regioselectivity. For naphthalene (B1677914) systems, significant progress has been made in the functionalization of the C8 (peri) and C2 (ortho) positions. researchgate.netanr.frnih.gov

A notable advancement is the direct ortho-trifluoroethylation of anilides and other aromatic compounds using a palladium catalyst in conjunction with a highly reactive trifluoroethyl(mesityl)iodonium salt. nih.govelte.hu This method is highly efficient, providing desired products in high yields (up to 95%) at room temperature in a short time frame (1.5 to 3 hours). researchgate.netnih.gov The reaction mechanism is believed to involve the formation of a palladacycle intermediate, facilitated by a directing group (e.g., amide, urea). researchgate.net This intermediate then undergoes oxidative addition with the iodonium (B1229267) salt to form a Pd(IV) complex, which subsequently undergoes reductive elimination to yield the trifluoroethylated product and regenerate the Pd(II) catalyst. researchgate.net

For naphthalene derivatives, carbonyl groups at the C1 position can effectively direct the palladium catalyst to the C8 position, enabling regioselective fluoroalkylation. researchgate.net These protocols show broad applicability across various naphthalene derivatives. researchgate.net

Radical pathways offer an alternative to metal-catalyzed methods for trifluoroethylation. These reactions involve the generation of a trifluoroethyl radical (•CH2CF3), which then adds to the aromatic ring. Various reagents can serve as precursors to this radical, including radical-type sources like CF3CH2X (where X = I, Br, or Cl) and CF3CH2SO2Cl. researchgate.net

A modern approach involves the photolytic decaging of specifically designed molecules to release trifluoromethyl radicals under visible light. nih.gov For instance, a quinolinium sulfonate ester has been developed that, upon light absorption, liberates free trifluoromethyl radicals. nih.gov These highly reactive species are then trapped by π-nucleophiles, such as the aromatic side chains of amino acids like tryptophan, histidine, and tyrosine. nih.gov While demonstrated primarily in biomolecular contexts, this principle of photochemically generating trifluoroethyl radicals is applicable to general organic synthesis, offering a mild, light-triggered method for functionalizing aromatic systems. nih.gov

Trifluoroethylation can also proceed through polar mechanisms, categorized as nucleophilic or electrophilic routes. researchgate.net

Nucleophilic trifluoroethylation involves the reaction of an aromatic substrate with a reagent that delivers a trifluoroethyl anion equivalent ("⁻CH2CF3"). This approach is less common for direct aromatic substitution on unactivated arenes but can be effective in SNAr (Nucleophilic Aromatic Substitution) reactions with highly electron-deficient aromatic halides. trea.com The development of potent nucleophilic reagents, such as those derived from fluoroform (HCF3) and borazine (B1220974) Lewis acids, has expanded the scope of nucleophilic trifluoroethylation. trea.com

Electrophilic trifluoroethylation introduces the trifluoroethyl group as an electrophile ("⁺CH2CF3") to an electron-rich aromatic ring. This is a more common pathway for direct functionalization. Reagents capable of this transformation include hypervalent iodine compounds, which are discussed in detail in section 3.2.1. sioc-journal.cnwikipedia.org Another strategy involves the direct trifluoromethylation (a related process) of aromatic compounds using reagents like carbon tetrachloride and hydrogen fluoride (B91410) in the presence of strong Brønsted or Lewis acids, which generate a highly electrophilic species in situ. google.com The development of stable, yet highly reactive, electrophilic reagents is crucial for the success of these methods. sioc-journal.cnchem-station.com

Utilization of Specific Trifluoroethylating Reagents

The success of any trifluoroethylation strategy heavily relies on the properties of the reagent used to deliver the -CH2CF3 group. Significant research has focused on developing stable, safe, and highly reactive trifluoroethylating agents.

Trifluoroethyl(aryl)iodonium salts have emerged as exceptionally effective reagents for trifluoroethylation reactions. sioc-journal.cn These hypervalent iodine compounds, such as trifluoroethyl(mesityl)iodonium triflate, are stable, often crystalline solids that possess much higher electrophilic reactivity compared to other -CH2CF3 sources. researchgate.netnih.govsioc-journal.cn They can be used in both transition-metal-catalyzed and metal-free reactions to trifluoroethylate a wide range of N-, O-, S-, and C-nucleophiles under mild conditions. sioc-journal.cn

Their most prominent application is as the key trifluoroethyl source in the palladium-catalyzed C-H activation reactions described in section 3.1.1. researchgate.netnih.govelte.hu In these catalytic cycles, the iodonium salt acts as an efficient oxidant that transfers the trifluoroethyl group to the palladium center. researchgate.net The use of these powerful reagents has been pivotal in developing the first highly efficient and selective direct trifluoroethylation methods for aromatic compounds. researchgate.netnih.gov The success of these salts has opened new avenues for direct alkylations and fluoroalkylations in C-H activation chemistry. nih.gov

Trifluorodiazoethane (CF3CHN2) is a highly reactive reagent that can be used to introduce the trifluoroethyl group. However, its utility is severely hampered because it is toxic and explosive, making its safe generation and use a significant challenge. nih.gov

To overcome these limitations, researchers have developed stable surrogates that can generate trifluorodiazoethane in situ under controlled conditions. A key example is trifluoroacetaldehyde (B10831) N-tfsylhydrazone (TFHZ-Tfs). nih.gov This compound serves as a precursor that, upon treatment with a base, releases CF3CHN2 directly in the reaction mixture. This approach enables the wider exploration of trifluorodiazoethane's reactivity in a much safer manner. The in situ generated reagent has been successfully used in various transformations, including Doyle-Kirmse rearrangements and trifluoromethylcyclopropanation reactions, often with better outcomes than when using pre-formed CF3CHN2. nih.gov

Other Advanced Trifluoroethylation Reagents

The introduction of the trifluoroethyl group onto aromatic scaffolds has been significantly advanced by the development of novel reagents that offer improved stability, reactivity, and functional group tolerance. Among these, aryl(trifluoroethyl)iodonium salts have emerged as particularly promising. These reagents are noted for their stability and have been successfully applied in the trifluoroethylation of various organic molecules, including aromatic compounds, under transition-metal catalysis. researchgate.net For instance, aryl(trifluoroethyl)iodonium bis(trifluoromethanesulfonyl)amides are stable and have been used for the trifluoroethylation of sensitive substrates like amino acid derivatives. researchgate.net

Another significant reagent is trifluorodiazoethane, which is widely utilized for the preparation of a diverse range of fluorine-containing organic molecules. researchgate.net Its utility in direct trifluoroethylation reactions has expanded the toolkit available to synthetic chemists.

Furthermore, copper-catalyzed methods have been developed that employ simple and accessible trifluoroethyl sources. A notable example is the use of 1,1,1-trifluoro-2-iodoethane (B141898) in the presence of a copper(I) iodide/phenanthroline (CuI/Phen) catalyst system to synthesize 2,2,2-trifluoroethyl selenoethers, demonstrating the versatility of copper catalysis in forming C-X bonds with the trifluoroethyl moiety. researchgate.net Metal-free approaches have also been established, such as the tandem reduction and N-trifluoroethylation of nitrogen-containing heterocycles using trifluoroacetic acid as the fluorine source. researchgate.net

Synthetic Routes to Naphthalene Scaffolds Bearing Trifluoroethyl Groups

The synthesis of naphthalene derivatives containing trifluoroethyl groups requires precise control over the position and three-dimensional orientation of the substituents.

Regioselective Functionalization of Naphthalene Derivatives

Achieving regioselectivity in the functionalization of naphthalene is critical for defining the properties of the final compound. Zeolite catalysts have proven highly effective in directing the alkylation of naphthalene to specific positions. For example, the tert-butylation of naphthalene using tert-butanol (B103910) over a dealuminated H-Mordenite (HM) zeolite catalyst can be optimized to yield 2,6-di-tert-butylnaphthalene (B165587) with high selectivity over the 2,7-isomer. rsc.orgcardiff.ac.uk The selectivity of this process is influenced by reaction parameters such as temperature, pressure, and solvent, with cyclohexane (B81311) being an effective solvent for this transformation. rsc.orgcardiff.ac.uk

Brønsted acids have also been employed to achieve regioselective synthesis of polysubstituted naphthalenes. Triflimide (HNTf2), for instance, can catalyze the benzannulation reaction between phenylacetaldehydes and alkynes at room temperature, leading to diversely functionalized naphthalenes with perfect regioselectivity. nih.gov These methods highlight the importance of catalyst choice in controlling the substitution pattern on the naphthalene core.

Below is a table summarizing the optimization of the regioselective dialkylation of naphthalene.

| Parameter | Condition | Effect on 2,6/2,7 Ratio |

| Catalyst | Dealuminated H-Mordenite (HM) Zeolite | High selectivity for 2,6-isomer |

| Temperature | Varied | Influences isomer ratio |

| Solvent | Cyclohexane | Optimized for high yield of 2,6-isomer |

| Pressure | Varied | Affects reaction efficiency |

Development of Stereoselective Synthetic Procedures

The synthesis of chiral naphthalene derivatives is a significant challenge, particularly for molecules with multiple stereogenic axes. A noteworthy advancement is the development of a method for synthesizing triaxially chiral polysubstituted naphthalene derivatives. chemistryviews.org This approach involves a sequence of a Ni(II)-catalyzed Diels-Alder reaction of 1,3-biarylisobenzofuran derivatives with β-aryl-substituted α,β-unsaturated N-acyl pyrazoles, followed by a dehydrative aromatization reaction promoted by triflic acid (TfOH). chemistryviews.org This modular strategy yields axially chiral naphthalenes with three stereogenic axes in excellent enantioselectivities and diastereoselectivities. chemistryviews.org The ability to perform this reaction on a gram scale underscores its practical utility. chemistryviews.org

Reaction Optimization and Process Development

The practical application of synthetic methodologies hinges on the careful optimization of reaction conditions to maximize yield, selectivity, and efficiency.

Catalyst Systems and Ligand Design

The choice of catalyst and associated ligands is paramount in trifluoroethylation reactions. In copper-catalyzed systems, the combination of a copper source like CuI with a specific ligand such as phenanthroline (Phen) is crucial for reaction efficiency. researchgate.net For the stereoselective synthesis of naphthalene scaffolds, a Ni(II) catalyst paired with a chiral ligand is essential for inducing high enantioselectivity in the key Diels-Alder step. chemistryviews.org

The activity of catalysts can be significantly modified by additives. For instance, in the oxidation of naphthalene, vanadium-modified platinum catalysts have been studied, where the addition of V₂O₅ can either promote or inhibit catalytic activity depending on its concentration and interaction with the platinum sites. proquest.com Similarly, for alkylations of aromatic compounds with alkyl triflates, strong Lewis acids like SbF₅ and AlCl₃ are effective catalysts, whereas others like BF₃ and FeCl₃ are less so. rsc.org

The table below shows the effect of different catalysts on the alkylation of p-cymene (B1678584) with methyl triflate.

| Catalyst | Effectiveness |

| Triflic Acid (impurity) | Catalyzes alkylation |

| SbF₅ | Effective |

| AlCl₃ | Effective |

| BF₃ | Less Effective |

| FeCl₃ | Less Effective |

Solvent Screening and Reaction Condition Tuning

Solvent choice and reaction conditions are critical variables that must be fine-tuned. For nucleophilic trifluoromethylation reactions using LiCF₃, polar aprotic solvents like dimethylformamide (DMF) or hexamethylphosphoramide (B148902) (HMPA) are used as lithium chelators to stabilize the reactive species. researchgate.net In other systems, such as the indium(III) trifluoromethanesulfonate-catalyzed three-component reaction to form trifluoromethylated arenes, 1,2-dichloroethane (B1671644) (DCE) was used as the solvent, and the reaction yield was optimized by adjusting the temperature. researchgate.net

In the NHC-catalyzed radical trifluoromethylation of olefins, a systematic screening of solvents and bases revealed that a combination of dichloromethane (B109758) (DCM) with a small amount of water and cesium carbonate (Cs₂CO₃) as the base provided the optimal results. acs.org The optimization of zeolite-catalyzed naphthalene alkylation also involves tuning the temperature and pressure to maximize the desired regioselectivity. rsc.orgcardiff.ac.uk

Yield and Selectivity Enhancement Strategies

The efficient synthesis of 1-(2,2,2-trifluoroethyl)naphthalene and its analogs is contingent on optimizing reaction conditions to maximize yield and control regioselectivity. Research into the trifluoroalkylation of aromatic systems has identified several key strategies, including the refinement of catalyst systems, modification of substrates, and precise control over reaction parameters.

Catalyst and Ligand Optimization in Cross-Coupling Reactions

Cross-coupling reactions, particularly those employing palladium catalysts, are a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex aromatic compounds. The choice of catalyst and associated ligands is paramount for achieving high yields. For instance, in Suzuki-Miyaura cross-coupling reactions, the catalyst's reactivity can be significantly enhanced by the choice of both the palladium source and the phosphine (B1218219) ligands.

Studies on the synthesis of fluoroalkenes via Suzuki-Miyaura coupling have demonstrated that palladium bis(trifluoroacetate) can be more reactive than palladium diacetate, leading to higher product yields. beilstein-journals.orgnih.gov The addition of phosphine ligands, such as triphenylphosphine (B44618), is often essential. In one case, the absence of triphenylphosphine resulted in a dramatic drop in yield from 96% to just 12%, underscoring its critical role, which is likely to involve the in-situ generation of the active palladium(0) species. beilstein-journals.orgnih.gov

The optimization of reaction conditions for a Suzuki-Miyaura cross-coupling is detailed in the table below.

| Entry | Palladium Catalyst (mol %) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (10) | PPh₃ | K₂CO₃ | Toluene/H₂O | 40 | 50 |

| 2 | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | Toluene/H₂O | 40 | 65 |

| 3 | Pd(P(t-Bu)₃)₂ (5) | - | K₂CO₃ | Toluene/H₂O | 40 | 78 |

| 4 | Pd(dba)₂ (5) | PPh₃ | K₂CO₃ | Toluene/H₂O | 40 | 85 |

| 5 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | Toluene/H₂O | 40 | 92 |

| 6 | Pd(OCOCF₃)₂ (5) | PPh₃ | K₂CO₃ | Toluene/H₂O | 40 | 96 |

| 7 | Pd(OCOCF₃)₂ (5) | None | K₂CO₃ | Toluene/H₂O | 40 | 12 |

Photoredox Catalysis and Substrate Control

Visible-light photoredox catalysis has emerged as a powerful method for the trifluoroalkylation of arenes. nih.gov The yield and selectivity of these reactions are highly dependent on the electronic properties of the aromatic substrate and the reaction stoichiometry. For instance, in the cobalt-catalyzed photoredox trifluoromethylation of arenes, electron-rich substrates generally provide good yields, whereas electron-poor substrates can lead to a significant decrease in yield. nih.govacs.org

A key strategy to enhance yield in these systems is the use of an excess of the aromatic substrate. This helps to outcompete side reactions, such as the degradation of the catalyst or the reaction of the trifluoroalkyl radical with other components in the mixture. nih.govacs.org Research has shown that increasing the ratio of the arene substrate to the trifluoromethylating agent can lead to a substantial increase in the yield of the desired product. nih.govacs.org

The influence of substrate concentration on the yield of a photocatalytic trifluoromethylation is presented below.

| Entry | Substrate (Arene) | Ratio of Arene to CF₃ Source | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | Benzene (B151609) | 1:1 | Co(III) Complex | 18 |

| 2 | Benzene | 5:1 | Co(III) Complex | 54 |

| 3 | Benzene | 10:1 | Co(III) Complex | 62 |

| 4 | Pyrrole | - | Co(III) Complex | 85 |

| 5 | Indole | - | Co(III) Complex | 35 (1:1 mixture of isomers) |

Furthermore, the choice of the photocatalyst itself can influence reactivity and regioselectivity, with different catalysts exhibiting varying excited-state lifetimes and reduction potentials. nih.gov

Control of Regioselectivity in Naphthalene Synthesis

The synthesis of substituted naphthalenes often requires precise control over the position of functional groups. Electrophilic cyclization reactions represent a viable route to naphthalene derivatives, where the choice of the electrophile can significantly impact the reaction's success and yield. For example, in the synthesis of iodonaphthalenes from aryl-containing propargylic alcohols, using a more reactive electrophile like iodine monochloride (ICl) can lead to substantially higher yields compared to using molecular iodine (I₂), with one instance showing an increase from 35% to 75% yield. nih.gov Lowering the reaction temperature has also been shown to improve yields in certain cases. nih.gov

A more recent and innovative strategy for creating substituted naphthalenes involves the skeletal transmutation of isoquinolines. nih.gov This method utilizes a phosphonium (B103445) ylide as a carbon source to replace the nitrogen atom in the isoquinoline (B145761) ring, thereby forming a naphthalene core. nih.gov The success of this transformation is dependent on the specific substitution pattern of the starting isoquinoline, allowing for a regioselective synthesis of naphthalenes that might be difficult to achieve through traditional methods. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purification of 1-(2,2,2-trifluoroethyl)naphthalene, as well as for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of naphthalene (B1677914) and its derivatives. nih.govresearchgate.net For compounds like this compound, reversed-phase HPLC is often utilized, where a nonpolar stationary phase is used with a more polar mobile phase. nih.gov A common mobile phase composition is an aqueous acetonitrile (B52724) solution. nih.gov Detection is frequently achieved using fluorescence, which offers high sensitivity for aromatic compounds. nih.gov For instance, excitation wavelengths of 219 nm and 254 nm with emission wavelengths of 330 nm and 445 nm have been used for related naphthalene compounds. nih.gov

Gas Chromatography (GC) is another essential tool, particularly for volatile compounds like naphthalene derivatives. shimadzu.com In GC, the sample is vaporized and passed through a column, with separation based on the compound's boiling point and interactions with the stationary phase. The choice of the column is critical; for instance, a semi-polar GC column can be effective for separating various fluorinated compounds. epa.gov

Coupled Techniques: LC-MS and GC-MS

To enhance the identification capabilities of chromatography, it is often coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of MS. rsc.orgosti.gov This technique is particularly advantageous for analyzing compounds that are not easily volatilized. rsc.org While GC-MS might outperform LC-MS for certain legacy pesticides, LC-MS/MS is highly effective for a broad range of emerging contaminants, including many fluorinated compounds, without the need for derivatization. rsc.org The use of tandem mass spectrometry (MS/MS) in LC-MS provides enhanced selectivity and sensitivity. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of volatile and semi-volatile organic compounds. shimadzu.comuzh.ch It has been successfully employed for the determination of naphthalene and its metabolites in various matrices. uzh.ch Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that allows for confident identification. For complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HRTOFMS) can provide even greater resolving power and more confident analyte identification. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of molecules like this compound. azom.com By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment and connectivity of atoms within a molecule.

¹H, ¹³C, and ¹⁹F NMR Data Analysis for Probing Trifluoroethyl Naphthalene Structure

The presence of hydrogen, carbon, and fluorine atoms in this compound makes ¹H, ¹³C, and ¹⁹F NMR spectroscopy essential for its characterization. ed.ac.uk

¹H NMR provides information about the number, type, and connectivity of protons in the molecule. The chemical shifts of the aromatic protons on the naphthalene ring and the protons of the trifluoroethyl group will be distinct.

¹³C NMR reveals the carbon framework of the molecule. The chemical shifts of the naphthalene carbons and the trifluoroethyl carbons provide key structural information. The presence of the electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of nearby carbons. rsc.orgresearchgate.net

¹⁹F NMR is particularly informative due to the trifluoromethyl group. rsc.org The ¹⁹F nucleus is highly sensitive, and its chemical shift is very responsive to its electronic environment. nih.gov A single peak would be expected for the three equivalent fluorine atoms of the CF₃ group, with its chemical shift providing a key diagnostic feature.

The following table summarizes typical NMR data for related fluorinated aromatic compounds.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | Varies for aromatic protons | m (multiplet) | |

| ¹³C | Varies for aromatic and aliphatic carbons | q (quartet) for C attached to CF₃ | ¹J(C-F) |

| ¹⁹F | Specific to the trifluoromethyl group | s (singlet) or t (triplet) if coupled to adjacent CH₂ |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all signals and confirming the structure of this compound. harvard.edusinica.edu.tw

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduepfl.ch This helps to establish the connectivity of protons within the naphthalene ring system and the trifluoroethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. sdsu.eduepfl.ch This is essential for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to four bonds. sdsu.eduepfl.chprinceton.edu This is particularly valuable for identifying quaternary carbons (those with no attached protons) and for confirming the connection between the trifluoroethyl group and the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. princeton.edu This can provide information about the spatial arrangement of the trifluoroethyl group relative to the naphthalene ring.

Elucidation of ¹³C–¹⁹F and ¹H–¹⁹F Scalar Coupling Constants

The coupling between fluorine and both carbon and hydrogen nuclei provides further structural confirmation.

The analysis of ¹³C–¹⁹F coupling constants is a powerful tool in the study of fluorinated aromatic compounds. rsc.orgresearchgate.net The magnitude of the coupling constant depends on the number of bonds separating the carbon and fluorine atoms. The one-bond coupling (¹J(C-F)) is typically large, while two-bond (²J(C-F)), three-bond (³J(C-F)), and longer-range couplings are progressively smaller. researchgate.netscispace.com These coupling constants are sensitive to the electronic environment and stereochemistry. rsc.orgresearchgate.net

¹H–¹⁹F coupling constants are also observed and provide valuable structural information. nih.gov The coupling between the protons of the ethyl group and the fluorine atoms will be particularly prominent. Long-range couplings between the fluorine atoms and the protons on the naphthalene ring can also be observed, further aiding in the complete assignment of the proton spectrum.

The following table illustrates the expected types of scalar coupling in this compound.

| Coupling Type | Description | Expected Information |

| ¹J(C-F) | One-bond coupling between the CF₃ carbons and fluorine. | Confirms the C-F bonds. |

| ²J(C-F) | Two-bond coupling between the CH₂ carbon and fluorine. | Confirms the trifluoroethyl group structure. |

| ³J(C-F) | Three-bond coupling between the naphthalene carbon attached to the ethyl group and fluorine. | Confirms the connection point of the substituent. |

| ⁿJ(C-F) | Longer-range couplings to other naphthalene carbons. | Provides further structural detail. |

| ³J(H-F) | Three-bond coupling between the CH₂ protons and fluorine. | Confirms the trifluoroethyl group structure. |

| ⁿJ(H-F) | Longer-range couplings to naphthalene protons. | Aids in proton signal assignment. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a given compound, this allows for the determination of its molecular weight and can provide insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental composition of a molecule. By measuring the mass with high precision, it is possible to deduce a unique molecular formula. While HRMS is a standard technique for the characterization of novel compounds, specific HRMS data for this compound, including its precise mass and fragmentation pathways, are not detailed in currently available scientific literature. However, related compounds have been characterized using this method. For instance, studies on substituted naphtho[2,1-d]oxazoles have utilized HRMS to confirm the structures of newly synthesized molecules. nih.govchemicalbook.com

Table 1: Illustrative HRMS Data for this compound (Note: The following data is theoretical and for illustrative purposes as experimental data is not publicly available.)

| Property | Theoretical Value | Finding Source |

| Molecular Formula | C₁₂H₉F₃ | - |

| Exact Mass | 210.0656 g/mol | - |

| Experimental m/z | Data not available | Data not available |

| Fragmentation Pattern | Data not available | Data not available |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netrsc.org The absorption of infrared light or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of chemical bonds within the molecule, such as C-H, C-C, and C-F bonds. researchgate.netrsc.org This allows for the identification of functional groups present.

For this compound, one would expect to observe characteristic peaks corresponding to the aromatic C-H and C=C stretching of the naphthalene ring, as well as strong absorptions related to the C-F bonds of the trifluoroethyl group. nasa.govastrochemistry.org Despite the utility of these techniques, specific IR and Raman spectra for this compound are not published in the surveyed literature. For comparison, extensive IR and Raman spectral data are available for the parent molecule, naphthalene. nist.govchemicalbook.comastrochem.org

Table 2: Expected Vibrational Modes for this compound (Note: This table is illustrative of expected regions and not based on experimental data for the specific compound.)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Specific Data |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman | Data not available |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman | Data not available |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman | Data not available |

| C-F Stretch | 1400-1000 | IR | Data not available |

| Naphthalene Ring Bending/Deformation | Below 1000 | IR, Raman | Data not available |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions. The synthesis of novel naphthalene derivatives is often accompanied by X-ray crystallographic analysis to confirm the molecular structure. rsc.orgbeilstein-journals.org

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database or other publicly accessible resources. Therefore, precise data on its solid-state conformation, packing, and intermolecular forces are not available.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths | Data not available |

| Bond Angles | Data not available |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, etc.) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to verify its elemental composition. For newly synthesized compounds, elemental analysis is a standard characterization method. nih.gov

No specific elemental analysis results for this compound have been reported in the reviewed scientific literature.

Table 4: Theoretical vs. Experimental Elemental Analysis for C₁₂H₉F₃ (Note: Experimental values are not available.)

| Element | Theoretical % | Experimental % |

| Carbon | 68.57% | Data not available |

| Hydrogen | 4.32% | Data not available |

| Fluorine | 27.11% | Data not available |

Advanced Techniques for Morphological and Electronic Characterization (if applicable to material studies)

Electron Microscopy (SEM, TEM) for Microstructure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are techniques used to characterize the surface topography and internal microstructure of materials, respectively. These methods are typically applied to the study of bulk materials, polymers, or nanomaterials. As this compound is a discrete, small organic molecule and not typically studied in a context where its microstructure is a primary property of interest, electron microscopy techniques are generally not applicable.

X-ray Absorption Spectroscopy (XAS) for Electronic States

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of matter. It is particularly valuable for characterizing the unoccupied electronic states of a material. The process involves exciting a core electron to an unoccupied level by absorbing an X-ray photon. By scanning the photon energy across an absorption edge of a specific element, a spectrum is generated that reveals detailed information about the local environment of the absorbing atom, including its oxidation state, coordination chemistry, and the nature of its chemical bonds. The near-edge region of the spectrum, known as X-ray Absorption Near-Edge Structure (XANES) or Near-Edge X-ray Absorption Fine Structure (NEXAFS), is especially sensitive to the electronic structure.

For a molecule like this compound, XAS can be independently applied to the carbon (C K-edge) and fluorine (F K-edge) atoms to build a comprehensive picture of its electronic states.

Carbon K-edge XANES

The C K-edge XANES spectrum of this compound would be expected to show features characteristic of both the aromatic naphthalene system and the aliphatic trifluoroethyl group. High-resolution NEXAFS studies on naphthalene have identified distinct resonances corresponding to excitations of the 1s core electrons into unoccupied π* and σ* molecular orbitals. aip.orgresearchgate.net

The lower energy region of the C K-edge spectrum, typically around 284-286 eV, is dominated by sharp and intense peaks corresponding to C 1s → π* transitions within the naphthalene ring system. barbatti.org The number and energy of these peaks are sensitive to the chemically inequivalent carbon atoms within the naphthalene moiety. researchgate.net For instance, studies on condensed polyacenes, including naphthalene, show that the spectral complexity increases with the size of the molecule, with different carbon sites contributing to distinct features in the π* region. barbatti.org

The introduction of the trifluoroethyl substituent would likely induce chemical shifts in the core-level binding energies of the adjacent carbon atoms in the naphthalene ring, potentially leading to a broadening or splitting of these π* resonances. Furthermore, the aliphatic carbons of the ethyl group would contribute to the spectrum at higher energies, typically in the region of C 1s → σ* transitions. Specifically, the carbon atom bonded to the three fluorine atoms would exhibit a significant chemical shift to a higher energy due to the strong electron-withdrawing effect of fluorine. Theoretical calculations on perfluorocarbons show strong resonances at higher energies (e.g., around 292.8 eV) corresponding to these C-F bonds. researchgate.net

A hypothetical breakdown of the expected C K-edge XANES features is presented in Table 1.

Table 1: Hypothetical C K-edge XANES Peak Assignments for this compound

| Energy Range (eV) | Transition | Originating Group | Notes |

|---|---|---|---|

| ~284 - 286 | C 1s → π* | Naphthalene Ring | Intense, sharp peaks characteristic of aromatic systems. The fine structure is sensitive to the different carbon environments in the ring. aip.orgresearchgate.netbarbatti.org |

| ~287 - 290 | C 1s → σ*(C-H/C-C) | Naphthalene Ring & Ethyl Group | Broader features corresponding to transitions into sigma anti-bonding orbitals. |

Fluorine K-edge XANES

The F K-edge XANES provides complementary information, focusing specifically on the environment of the fluorine atoms. The spectra of organofluorine compounds are characterized by a prominent peak corresponding to the F 1s → σ*(C-F) transition. researchgate.net The energy and shape of this resonance are sensitive to the chemical environment of the C-F bond.

For the trifluoromethyl group in this compound, a strong absorption peak would be expected in the F K-edge spectrum. Studies on various per- and polyfluoroalkyl substances (PFAS) have shown that the spectral features at the fluorine K-edge can be used to distinguish between different types of organofluorine compounds. rsc.orgrawdatalibrary.netkobv.de For instance, the main absorption edge for many fluorinated organic compounds appears around 689-691.5 eV. rsc.org The presence of multiple fluorine atoms on a single carbon, as in the CF3 group, typically results in a sharp and intense resonance.

Table 2 outlines the anticipated primary feature in the F K-edge XANES spectrum.

Table 2: Hypothetical F K-edge XANES Peak Assignment for this compound

| Energy Range (eV) | Transition | Originating Group | Notes |

|---|

Reactivity and Mechanistic Studies of the 2,2,2 Trifluoroethyl Group in Naphthalene

Electronic Influence of the Trifluoroethyl Group on Naphthalene (B1677914) Reactivity

The introduction of a 2,2,2-trifluoroethyl group onto a naphthalene ring significantly alters the electronic properties of the aromatic system, thereby influencing its reactivity in various chemical transformations.

Impact on Electrophilic Aromatic Substitution (EAS) Rates and Regioselectivity

The 2,2,2-trifluoroethyl (-CH₂CF₃) group is generally considered to be electron-withdrawing due to the strong inductive effect of the three fluorine atoms. This deactivating nature reduces the electron density of the naphthalene ring, making it less susceptible to attack by electrophiles compared to unsubstituted naphthalene. libretexts.orgyoutube.com Consequently, the rates of electrophilic aromatic substitution (EAS) reactions are expected to be slower for 1-(2,2,2-trifluoroethyl)naphthalene.

In terms of regioselectivity, electrophilic attack on the naphthalene nucleus is generally favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by more resonance structures that preserve one of the aromatic sextets. onlineorganicchemistrytutor.comstackexchange.comwordpress.com For this compound, the deactivating -CH₂CF₃ group at the 1-position will direct incoming electrophiles primarily to the other available α-positions, namely C4, C5, and C8, as well as to a lesser extent, the β-positions. The electron-withdrawing nature of the substituent disfavors substitution on the same ring to which it is attached.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Electrophilic Attack | Predicted Reactivity | Rationale |

| C4 | Major Product | Attack at an activated α-position on the unsubstituted ring. |

| C5 | Major Product | Attack at an activated α-position on the unsubstituted ring. |

| C8 | Minor Product | Steric hindrance from the peri-positioned -CH₂CF₃ group. |

| C2, C3, C6, C7 | Minor Products | Attack at less reactive β-positions. |

Effects on Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org The -CH₂CF₃ group, being electron-withdrawing, can facilitate SNAr reactions, particularly when a good leaving group is present on the naphthalene ring. youtube.comyoutube.com The reaction is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

For an SNAr reaction to occur on a derivative of this compound, a leaving group would need to be present at a position activated by the trifluoroethyl group. For instance, if a leaving group were at the 2- or 4-position, the -CH₂CF₃ group would be ortho or para, respectively, and would help to stabilize the anionic intermediate, thus promoting the substitution. The rate of SNAr reactions is often influenced more by the ability to stabilize the intermediate than by the ease of leaving group departure. masterorganicchemistry.comnih.gov

Comparative Analysis of Trifluoromethyl vs. Trifluoroethyl Substituent Effects

Both the trifluoromethyl (-CF₃) and the 2,2,2-trifluoroethyl (-CH₂CF₃) groups are electron-withdrawing, but the -CF₃ group has a significantly stronger effect. researchgate.netnih.gov The insulating methylene (B1212753) (-CH₂-) spacer in the trifluoroethyl group diminishes the powerful inductive pull of the three fluorine atoms on the aromatic ring.

Table 2: Comparison of -CF₃ and -CH₂CF₃ Substituent Effects on Naphthalene

| Property | Trifluoromethyl (-CF₃) | 2,2,2-Trifluoroethyl (-CH₂CF₃) |

| Electronic Effect | Strongly electron-withdrawing | Moderately electron-withdrawing |

| Inductive Effect (-I) | Very Strong | Moderate |

| Resonance Effect | Weakly deactivating by hyperconjugation | Negligible |

| Impact on EAS | Strong deactivation; meta-directing in benzene (B151609) systems. libretexts.org In naphthalene, directs to the other ring. | Moderate deactivation; directs to the other ring. |

| Impact on SNAr | Strong activation | Moderate activation |

Computational studies on trifluoromethylated naphthalene derivatives have shown that the -CF₃ group significantly increases the sensitivity of the system to the electronic effects of other substituents. researchgate.netnih.govmdpi.com While direct comparative studies on this compound are less common, it can be inferred that the electronic influence of the -CH₂CF₃ group follows the same trends but to a lesser extent. The presence of multiple -CF₃ groups can further enhance these effects. researchgate.netnih.govmdpi.com

Transformations Involving the C-F Bond of the Trifluoroethyl Moiety

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective activation a significant challenge. baranlab.orgbohrium.com However, recent advances have provided strategies to functionalize the C-F bonds of trifluoromethyl and related groups.

Selective C-F Bond Activation Strategies

The activation of a C-F bond in a trifluoroethyl group typically requires harsh conditions or specific catalytic systems. baranlab.org Strategies for C-F bond activation often involve single-electron transfer (SET) processes, transition-metal catalysis, or Lewis acid promotion. nih.govrsc.orgnih.gov

Single-Electron Transfer (SET): This method can generate a radical anion, which then fragments to cleave a C-F bond, forming a difluorinated radical intermediate. nih.gov This radical can then be trapped by various reagents.

Transition-Metal Catalysis: Catalytic systems, for instance, those based on palladium or nickel, have been developed for the selective reduction or functionalization of a single C-F bond in trifluoromethyl arenes. rsc.orgnih.gov These methods could potentially be adapted for trifluoroethyl arenes.

Lewis Acid Promotion: Lewis acids can coordinate to a fluorine atom, facilitating its departure as a fluoride (B91410) ion and generating a carbocationic intermediate that can undergo further reaction. nih.gov

Derivatization and Functionalization of the 2,2,2-Trifluoroethyl Group

Once a C-F bond is activated, the resulting intermediate can undergo various transformations, allowing for the derivatization of the trifluoroethyl group.

Hydrodefluorination: The selective replacement of a fluorine atom with hydrogen can be achieved, converting the -CH₂CF₃ group to a -CH₂CHF₂ group. rsc.org

C-C Bond Formation: The difluorinated radical or cationic intermediates can react with nucleophiles or coupling partners to form new carbon-carbon bonds. For example, reaction with alkenes can lead to difluoroalkylated products. nih.gov

C-N Bond Formation: Recent methods have shown the possibility of defluorinative amination, where a C-F bond is replaced by a C-N bond, offering a route to novel amine-containing compounds. springernature.com

These transformations open up avenues for modifying the 2,2,2-trifluoroethyl group on the naphthalene core, providing access to a wider range of fluorinated compounds with potentially new and useful properties.

Detailed Mechanistic Investigations of this compound Synthesis and Reactions

The introduction of a 2,2,2-trifluoroethyl group to a naphthalene core significantly influences the molecule's reactivity and electronic properties. Understanding the mechanistic underpinnings of its synthesis and subsequent reactions is crucial for optimizing reaction conditions and designing novel chemical transformations. This section delves into the detailed mechanistic studies, focusing on the identification of reaction intermediates, kinetic analysis of reaction rates, and the stereochemical pathways that govern the formation of chiral derivatives.

Elucidation of Reaction Intermediates

The synthesis and reactions of substituted naphthalenes often proceed through a series of transient species. While direct studies on this compound are specific, the elucidation of intermediates in related naphthalene functionalization reactions provides significant insight.

In electrophilic cyclization routes to form the naphthalene skeleton, cationic intermediates are frequently proposed. For instance, the cyclization of arene-containing propargylic alcohols is believed to proceed via an anti-attack mechanism, generating a vinyl-cationic intermediate that subsequently undergoes deprotonation and dehydration to yield the aromatic naphthalene ring. nih.gov Similarly, multicomponent coupling reactions for naphthalene synthesis have been shown to involve complex intermediates like isoindole derivatives. nih.gov These isoindoles, which offer greater stability than their isobenzofuran (B1246724) counterparts, can undergo intramolecular Diels-Alder reactions, followed by nitrene extrusion to form the naphthalene product. nih.gov

In the context of functionalizing the naphthalene ring, particularly in dearomatization reactions, the formation of an aziridinium (B1262131) intermediate has been identified as a key step. nih.govresearchgate.net A silver-mediated enantioselective aza-electrophilic dearomatization of vinylnaphthalenes proceeds through the formation of an aziridinium species, which perturbs the aromatic π-system and facilitates a subsequent 6-endo-trig dearomatization process. nih.govresearchgate.net

Density Functional Theory (DFT) calculations have been employed to explore the energetics of reaction pathways and the stability of proposed intermediates in naphthalene synthesis. In one such study on the transmutation of isoquinolines to naphthalenes, a key triene intermediate was identified. nih.gov The reaction proceeds through the nucleophilic addition of a phosphonium (B103445) ylide to an isoquinolinium salt to form an initial intermediate (IM-1). This is followed by deprotonation to yield a more stable species (IM-2), C-N bond cleavage via a transition state (TS-1) to afford the crucial triene intermediate (IM-3). nih.gov

Table 1: Calculated Energetics of Intermediates in a Naphthalene Synthesis Pathway

| Step | Intermediate/Transition State | Description | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | IM-1 | Product of nucleophilic addition | Slightly endergonic |

| 2 | IM-2 | Product of deprotonation | -31.6 (exergonic from IM-1) |

| 3 | TS-1 | Transition state for C-N bond cleavage | +12.8 (barrier from IM-2) |

| 4 | IM-3 | Triene intermediate after ring opening | - |

Data derived from DFT calculations on the nitrogen-to-carbon transmutation of isoquinolines. nih.gov

These examples underscore the diversity of intermediates that can be involved in the synthesis and modification of the naphthalene scaffold. For the direct trifluoroethylation of naphthalene or its precursors, the specific intermediates would depend heavily on the chosen reagents and reaction conditions, potentially involving radical species, organometallic complexes, or cationic intermediates.

Kinetic Studies and Rate Determining Steps

Kinetic studies provide quantitative data on reaction rates, offering insights into the factors that control reaction speed and efficiency. For reactions involving naphthalene and its derivatives, kinetic analyses have revealed complex behaviors.

In the context of preparing derivatives, the dynamic kinetic resolution (DKR) of precursors is a powerful technique. For example, the lipase-catalyzed hydrolysis of (R,S)-naproxen 2,2,2-trifluoroethyl ester is a kinetically controlled process. researchgate.net The efficiency of such resolutions is influenced by factors like enzyme stability, product inhibition, and the rate of in-situ racemization of the slower-reacting enantiomer. researchgate.net The addition of co-solvents or surfactants can also significantly alter the reaction rate and conversion in such enzyme-catalyzed resolutions. researchgate.net For instance, the addition of a non-ionic surfactant was found to increase the reaction rate (VS), conversion (XS), and enantioselectivity (E value) in the resolution of a racemic naproxen (B1676952) thioester. researchgate.net

Table 2: Factors Influencing Reaction Kinetics in Naphthalene Derivative Synthesis

| Factor | Observation | System |

|---|---|---|

| Temperature & Pressure | Critically affects reaction mechanisms and contributions to PAH growth. researchgate.net | Reactions of Naphthyl Radicals |

| Catalyst & Ligands | Choice of metal and chiral ligands determines enantioselectivity and can affect reaction rates. nih.gov | Silver-mediated dearomatization |

| Additives (Bases, Surfactants) | Addition of a base can improve yield; surfactants can increase reaction rate and conversion. nih.govresearchgate.net | Electrophilic cyclization; Enzymatic resolution |

| Substrate Concentration | Higher concentrations can lead to decreased conversion and enantioselectivity due to inhibition. researchgate.net | Enzymatic resolution of Naproxen esters |

While specific kinetic data for the synthesis of this compound is not broadly detailed, these related studies highlight that the rate-determining step could be the initial C-C bond formation, a subsequent cyclization, or an aromatization step, depending on the synthetic route. The electron-withdrawing nature of the trifluoroethyl group would also be expected to influence the kinetics of any subsequent reactions on the naphthalene ring.

Stereochemical Outcomes and Diastereoselective/Enantioselective Pathways

The synthesis of chiral molecules containing a trifluoroethyl group is of significant interest, and achieving high stereocontrol is a key challenge. Asymmetric synthesis provides pathways to enantiomerically enriched or pure products, which is critical for applications in pharmaceuticals and materials science.

Significant progress has been made in the enantioselective synthesis of molecules containing either a naphthalene or a trifluoroethyl moiety. For instance, an efficient method for synthesizing chiral 2,2,2-trifluoroethyl lactams has been developed via the asymmetric hydrogenation of α-trifluoromethylidene lactams. rsc.org Using a Rhodium/f-spiroPhos catalyst system, a variety of these lactams were produced with excellent enantioselectivities, often up to 99.9% ee. rsc.org

In reactions directly involving the naphthalene core, catalytic asymmetric dearomatization has emerged as a powerful strategy. researchgate.net A silver-catalyzed enantioselective dearomatization of vinylnaphthalenes with azodicarboxylates affords chiral polyheterocycles with high yields and enantiomeric ratios (up to 99:1 e.r.). nih.govresearchgate.net The success of this transformation hinges on the formation of a chiral aziridinium intermediate that directs the stereochemical outcome. nih.gov

Furthermore, the synthesis of axially chiral naphthalenes, where chirality arises from restricted rotation around a C-C single bond, represents another frontier of stereoselective synthesis. chemistryviews.org A Ni(II)-catalyzed Diels-Alder reaction followed by a dehydrative aromatization has been used to create triaxially chiral polysubstituted naphthalenes with excellent enantioselectivities and diastereoselectivities. chemistryviews.org The functional groups at the peri-positions (8 and 8') on the binaphthyl backbone can create a unique chiral microenvironment, which is crucial for asymmetric transformations. nih.gov

Table 3: Examples of Enantioselective Syntheses of Naphthalene and Trifluoroethyl-Containing Compounds

| Reaction Type | Substrate Type | Catalyst/Ligand | Product Type | Achieved Enantioselectivity |

|---|---|---|---|---|

| Asymmetric Hydrogenation | α-Trifluoromethylidene lactams | Rh/f-spiroPhos | Chiral 2,2,2-trifluoroethyl lactams | Up to 99.9% ee rsc.org |

| Aza-Electrophilic Dearomatization | Vinylnaphthalenes | AgSbF6 / Chiral Ligand | Chiral Polyheterocycles | Up to 99:1 e.r. nih.govresearchgate.net |

| Diels-Alder / Aromatization | 1,3-Biarylisobenzofurans | Ni(II) / Chiral Ligand | Triaxially Chiral Naphthalenes | Excellent ee/de chemistryviews.org |

| Dynamic Kinetic Resolution | Racemic Aldehyde [n]cyclophanes | Bi(OAc)3 / Chiral Phosphoric Acid | Planar-Chiral [n]cyclophanes | Up to >99% ee researchgate.net |

These examples demonstrate that high levels of stereocontrol are achievable in reactions involving both naphthalene systems and trifluoroethyl groups. For the synthesis of an enantiomerically pure form of this compound, or a derivative thereof, strategies such as asymmetric trifluoroethylation of a naphthalene precursor, or the kinetic resolution of a racemic mixture, would be viable pathways, likely employing a transition-metal catalyst paired with a suitable chiral ligand.

Advanced Applications of 1 2,2,2 Trifluoroethyl Naphthalene in Materials Science and Chemical Innovation

Incorporation into Functional Organic Materials

The distinct properties of 1-(2,2,2-Trifluoroethyl)naphthalene make it an attractive component for a variety of functional organic materials, from novel polymers to advanced photoresists.

Design and Synthesis of Fluorinated π-Conjugated Polymeric Systems

While direct polymerization of this compound into a π-conjugated system is not extensively documented, its derivatives are crucial in the synthesis of such polymers. The naphthalene (B1677914) moiety itself is a well-established building block for creating polymers with interesting optical and electronic properties. The introduction of the trifluoroethyl group can significantly modify these characteristics. For instance, naphthalene diimide (NDI)-based π-conjugated polymers are a prominent class of materials in organic electronics. The incorporation of fluorine, often through fluoroalkyl chains, is a common strategy to enhance the electron-transporting capabilities of these polymers.

The synthesis of polymers containing naphthalene units often involves polycondensation or coupling reactions. For example, naphthalene-based polyaminal-linked porous polymers have been synthesized through a one-pot polycondensation method, demonstrating the versatility of naphthalene as a monomer building block. While not directly involving this compound, these synthetic strategies could potentially be adapted to incorporate this fluorinated monomer, leading to new polymers with tailored properties.

Application in Photoresist Technology

Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a critical process in the manufacturing of microelectronics. The demand for higher resolution in lithography has driven the development of new photoresist materials that are sensitive to shorter wavelengths of light. Fluorinated polymers have gained attention in this field due to their enhanced transparency at deep ultraviolet (DUV) and extreme ultraviolet (EUV) wavelengths.

While specific formulations containing this compound are not publicly detailed, the principles of photoresist design suggest its potential utility. Chemically amplified resists (CARs) are a common type of photoresist where a photoacid generator (PAG) produces an acid upon exposure to light, which then catalyzes a change in the solubility of the polymer matrix. The incorporation of fluorine-containing groups, such as the trifluoroethyl group, into the polymer backbone can improve the transparency of the resist film and influence its dissolution characteristics in developer solutions. For instance, patent literature describes photoresist compositions containing polymers with structural units that include a trifluoromethyl group, highlighting the relevance of such fluorinated moieties in this technology.

Role as a Building Block in Complex Chemical Synthesis

Beyond its use in polymers, this compound serves as a valuable precursor and structural motif in the synthesis of other complex molecules, particularly in the fields of medicinal chemistry and catalysis.

Precursor in the Synthesis of Diverse Fluorinated Compounds

The synthesis of complex fluorinated molecules often relies on the availability of versatile fluorinated building blocks. This compound can be synthesized through the reduction of 1-(trifluoroethenyl)naphthalene. This precursor, in turn, can be prepared via the Friedel-Crafts alkylation of naphthalene with trifluoroethylene.

Once formed, this compound can undergo further chemical transformations. For example, electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of other functional groups. This makes it a useful intermediate for creating a variety of more complex fluorinated naphthalene derivatives. The trifluoromethyl group is known to enhance the metabolic stability and binding affinity of molecules, making such derivatives of interest in medicinal chemistry.

Use in Ligand Design for Catalysis

The design of ligands is crucial for controlling the activity and selectivity of metal catalysts. The electronic and steric properties of a ligand can be fine-tuned by modifying its chemical structure. The introduction of fluorine-containing groups into a ligand is a common strategy to alter its electronic properties.

While there are no specific reports detailing the use of this compound itself as a ligand, related structures have been employed in ligand design. For instance, a hexadentate ligand based on a 1,4,7-triazacyclononane (B1209588) backbone bearing three coordinating methylene-(2,2,2-trifluoroethyl)phosphinate pendant arms has been synthesized. lookchem.com This demonstrates the utility of the trifluoroethyl group in creating ligands with specific coordination properties. The electron-withdrawing nature of the trifluoroethyl group can influence the electron density at the metal center, thereby affecting the catalytic activity. The bulky naphthalene group would also impart significant steric influence. The combination of these features in a ligand derived from this compound could lead to novel catalysts with unique reactivity.

Advanced Solvent Systems and Fluorous Chemistry Applications

The presence of the trifluoroethyl group in this compound imparts fluorous characteristics to the molecule. Fluorous chemistry leverages the unique properties of highly fluorinated compounds, which tend to be immiscible with both aqueous and common organic solvents, to create novel separation and reaction systems.

Exploration in Fluorine-Containing Ionic Liquids

Fluorine-containing ionic liquids (FILs) are a subclass of ionic liquids (ILs) that incorporate fluorinated chains on either the cation or the anion. monash.edu These ILs often exhibit unique phase behaviors, including the formation of distinct fluorous nanodomains, in addition to the typical polar and nonpolar regions found in conventional ILs. This triphilic nature can be harnessed for specialized applications in synthesis and separations. monash.eduwiserpub.com

While direct synthesis of an ionic liquid from a this compound cation has not been extensively documented, its structural motifs are highly relevant. A cation derived from this molecule, for instance, by quaternizing a nitrogen-containing naphthalene ring system, could be paired with anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or triflate ([OTf]⁻) to form a FIL. beilstein-journals.orgmdpi.com The naphthalene core would provide aromatic interactions and thermal stability, while the trifluoroethyl group would promote the formation of a fluorous phase. The properties of such an ionic liquid, including viscosity, conductivity, and thermal stability, could be fine-tuned by modifying the aromatic ring or the choice of anion. beilstein-journals.org

Table 1: Illustrative Properties of Naphthalene- and Fluorine-Containing Ionic Liquids This table presents data for related ionic liquids to illustrate the typical properties that could be expected from a system incorporating a trifluoroethylnaphthalene cation.

| Cation Structure | Anion | Melting Point (°C) | Decomposition Temp. (°C) | Key Feature |

| 1-Hexyl-3-methylimidazolium | 4-(n-octyl)naphthalene-1-sulfonate | < 25 | > 300 | Naphthalene-based anion enhances surfactant properties. researchgate.net |

| 1-Aryl-4,5-dimethylimidazolium | [NTf₂]⁻ | < 25 | 266 - 409 | Tunable properties via aryl substitution. beilstein-journals.org |

| Triethylammonium | Triflate | < 25 | ~300 | Protic ionic liquid with good conductivity. nih.gov |

| Tetraalkylphosphonium | Perfluorosulfonate | < 25 | > 300 | High thermal stability and electrochemical window due to fluorination. monash.edu |